![molecular formula C9H9Cl2N3 B1404985 2,4-ジクロロ-7-イソプロピル-7H-ピロロ[2,3-d]ピリミジン CAS No. 1227635-12-2](/img/structure/B1404985.png)
2,4-ジクロロ-7-イソプロピル-7H-ピロロ[2,3-d]ピリミジン
概要
説明
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound that features a pyrrolo[2,3-d]pyrimidine core with two chlorine atoms at positions 2 and 4, and an isopropyl group at position 7. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
科学的研究の応用
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
作用機序
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, playing a crucial role in numerous biological processes .
Mode of Action
Pyrimidine derivatives typically interact with their targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Biochemical Pathways
Pyrimidine derivatives are known to play a significant role in nucleic acid synthesis, which is a critical process in all living cells .
Pharmacokinetics
It is soluble in dmso, ethyl acetate, and methanol, and slightly soluble in water , which may influence its bioavailability.
Result of Action
As a pyrimidine derivative, it may interfere with dna and rna synthesis, potentially affecting cell division and growth .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2,4-Dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine . It should be stored in a dark place, sealed in dry conditions, and kept at room temperature .
生化学分析
Biochemical Properties
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine and CDK2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition leads to the disruption of the cell cycle, which can be beneficial in the treatment of cancer .
Cellular Effects
The effects of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine on various types of cells and cellular processes are profound. In cancer cells, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound has been observed to induce apoptosis, or programmed cell death . This is achieved through the inhibition of CDK2, which leads to cell cycle arrest and subsequent apoptosis. Additionally, 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to induce changes in gene expression, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine have been observed to change over time. The compound is relatively stable, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained cell cycle arrest and apoptosis in cancer cells . These effects are particularly pronounced in in vitro studies, where the compound is directly applied to cell cultures .
Dosage Effects in Animal Models
The effects of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to healthy cells and tissues . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is involved in several metabolic pathways, primarily through its interaction with CDK2 . The compound’s inhibition of CDK2 affects the phosphorylation of various substrates, leading to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s activity and effectiveness in biochemical processes .
Subcellular Localization
The subcellular localization of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is an important factor in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with CDK2 and other biomolecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further influencing its activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures (around 70°C to 106°C) to facilitate the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as extraction and recrystallization, are crucial to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine can yield 2,4-diamino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine .
類似化合物との比較
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the isopropyl group at position 7.
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a methyl group instead of an isopropyl group at position 7.
Uniqueness
The presence of the isopropyl group at position 7 in 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals .
特性
IUPAC Name |
2,4-dichloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-5(2)14-4-3-6-7(10)12-9(11)13-8(6)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRJCCGUUJABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)
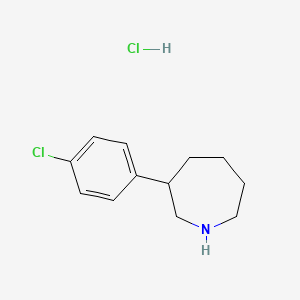
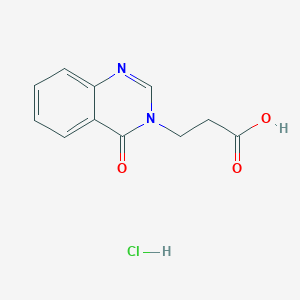
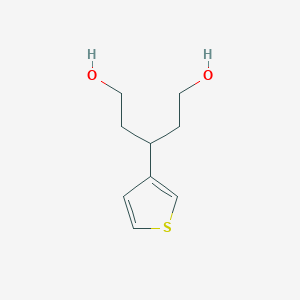
![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)
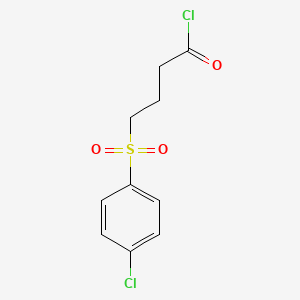
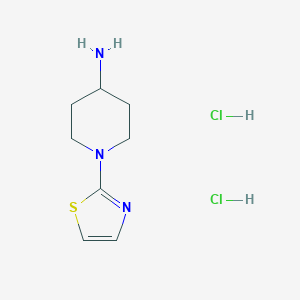
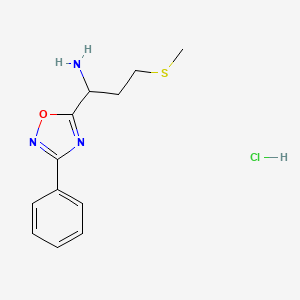
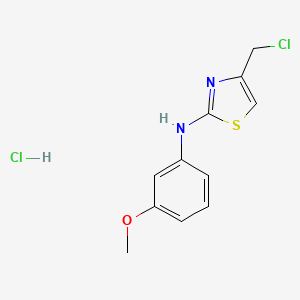
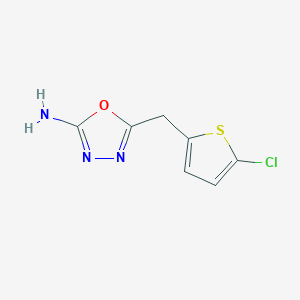
![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)

